An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine. Due to the absence of empirical data for this specific molecule in the current body of scientific literature, this guide employs a component-based predictive approach. By dissecting the molecule into its constituent functional moieties—4-methylpyrimidine and (4-nitrobenzyl)sulfonyl—and drawing upon established structure-property relationships, we present a detailed theoretical characterization. This includes predictions for key parameters such as melting point, solubility, and pKa. Furthermore, this guide outlines the underlying chemical principles governing these predictions and details the reactivity and stability profile of the 2-sulfonylpyrimidine core. Standard experimental protocols for the empirical determination of these properties are also provided, alongside predicted spectral data to aid in the potential future identification and characterization of this compound.
Introduction
The intersection of pyrimidine chemistry with sulfonyl-containing scaffolds has yielded numerous compounds of significant interest in medicinal chemistry and materials science. Pyrimidine derivatives are well-established pharmacophores, while the sulfonyl group often imparts desirable pharmacokinetic properties and can act as a reactive handle for covalent modification of biological targets. The title compound, 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine, represents a novel chemical entity at this intersection. This guide aims to provide a robust, albeit theoretical, foundation for researchers interested in the synthesis, characterization, and potential applications of this molecule.
Molecular Structure and Component Analysis
To predict the physicochemical properties of the target molecule, it is first deconstructed into its primary chemical building blocks.
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4-Methylpyrimidine: A heterocyclic aromatic ring that forms the core of the molecule. The presence of nitrogen atoms and a methyl group will significantly influence its basicity, polarity, and solubility.
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(4-Nitrobenzyl)sulfonyl: This fragment consists of a benzyl group substituted with a nitro group at the para position, linked to a sulfonyl group. The strongly electron-withdrawing nature of the nitro and sulfonyl groups will impact the molecule's electronics, reactivity, and crystal packing.
The linkage of these two fragments via the sulfonyl group at the 2-position of the pyrimidine ring is a critical determinant of the molecule's overall chemical nature.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine, derived from the analysis of its constituent fragments and established chemical principles.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₂H₁₀N₄O₄S | Sum of atoms from both moieties. |
| Molecular Weight | 322.30 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | The presence of aromatic rings, a nitro group, and a sulfonyl group promotes a stable crystal lattice. |
| Melting Point | High (Predicted: >150 °C) | Aromatic stacking, dipole-dipole interactions from the nitro and sulfonyl groups, and the rigid structure suggest a high melting point. For comparison, 4-nitrobenzenesulfonyl chloride has a melting point of 75-79 °C. The larger, more complex structure of the target molecule would likely lead to a significantly higher melting point. |
| Boiling Point | High (Predicted: >400 °C, likely with decomposition) | The high molecular weight and strong intermolecular forces would result in a very high boiling point, likely exceeding the decomposition temperature. |
| Solubility | ||
| Water | Poorly soluble | The molecule is predominantly nonpolar, though the nitro and sulfonyl groups, along with the pyrimidine nitrogens, will contribute some polarity. Overall, hydrophobic character is expected to dominate. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderately to highly soluble | These solvents should effectively solvate the polar regions of the molecule. |
| Nonpolar Solvents (e.g., Toluene, Hexane) | Poorly soluble | The polarity introduced by the nitro, sulfonyl, and pyrimidine moieties will limit solubility in nonpolar solvents. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderately soluble | These solvents offer a balance of polarity suitable for dissolving molecules of this type. |
| pKa (of the pyrimidine ring) | Predicted: ~1.0 - 2.0 | The pKa of 4-methylpyrimidine is approximately 2.02. The strongly electron-withdrawing sulfonyl group at the 2-position is expected to significantly decrease the basicity of the pyrimidine ring nitrogens, thus lowering the pKa of the conjugate acid. |
Reactivity and Stability
The reactivity of 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine is predicted to be dominated by the 2-sulfonylpyrimidine moiety.
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Electrophilicity of the Pyrimidine Ring: The sulfonyl group is a strong electron-withdrawing group, rendering the C2 position of the pyrimidine ring highly electrophilic.
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Nucleophilic Aromatic Substitution (SNAr): This class of compounds is known to undergo SNAr reactions, particularly with soft nucleophiles like thiols.[1][2][3][4] The sulfinate of the (4-nitrobenzyl)sulfonyl group would act as a good leaving group. This reactivity is a key consideration for its potential use as a covalent modifier of cysteine residues in proteins.
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Stability: The molecule is expected to be stable under standard laboratory conditions. However, it may be susceptible to hydrolysis under strongly basic conditions, leading to the cleavage of the C-S bond. The nitro group could be reduced under specific reducing conditions.
Proposed Experimental Protocols for Property Determination
Should this compound be synthesized, the following standard experimental protocols are recommended for the empirical determination of its physicochemical properties.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.[5][6]
Protocol:
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A small amount of the crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.
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For an accurate measurement, the determination is repeated with a fresh sample, heating at a rate of 1-2 °C per minute near the expected melting point.
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The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point.
Solubility Determination
A qualitative assessment of solubility can be performed in various solvents.[7]
Protocol:
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To a series of small test tubes, add approximately 10 mg of the compound.
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To each tube, add 1 mL of a different solvent (e.g., water, DMSO, toluene, dichloromethane) in 0.2 mL increments.
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After each addition, the tube is vortexed for 30 seconds.
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The solubility is visually assessed and categorized as soluble, partially soluble, or insoluble.
pKa Determination
The pKa of the pyrimidine ring can be determined by UV-Vis spectrophotometry or potentiometric titration.[8]
UV-Vis Spectrophotometric Protocol:
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A stock solution of the compound is prepared in a suitable solvent (e.g., methanol).
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A series of buffered aqueous solutions with a range of known pH values (e.g., pH 0 to 4) are prepared.
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A small aliquot of the stock solution is added to each buffered solution to a final concentration that gives a measurable absorbance.
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The UV-Vis spectrum of each solution is recorded.
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The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
Predicted Spectral Data
The following spectral data are predicted for 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine and would be crucial for its identification and characterization.
¹H NMR Spectroscopy
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Pyrimidine Protons: Two doublets in the aromatic region (δ 8.5-9.0 ppm), characteristic of the H5 and H6 protons of the pyrimidine ring. The H6 proton is expected to be further downfield due to the proximity of the electron-withdrawing sulfonyl group.
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Benzyl Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring. The protons ortho to the nitro group will be the most deshielded.
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Methylene Protons: A singlet in the region of δ 4.5-5.0 ppm, corresponding to the CH₂ group linking the sulfonyl group and the phenyl ring.
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Methyl Protons: A singlet at approximately δ 2.5-2.8 ppm for the methyl group on the pyrimidine ring.
¹³C NMR Spectroscopy
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Pyrimidine Carbons: The C2 carbon directly attached to the sulfonyl group will be significantly downfield (δ > 160 ppm). The C4 and C6 carbons will also be in the aromatic region, with the C4 chemical shift influenced by the methyl group. The C5 carbon will be at a higher field.
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Benzyl Carbons: Six signals in the aromatic region, with the carbon bearing the nitro group being the most deshielded.
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Methylene Carbon: A signal in the range of δ 50-60 ppm.
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Methyl Carbon: A signal at approximately δ 20-25 ppm.
Mass Spectrometry (Electron Impact)
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Molecular Ion (M⁺): A peak at m/z = 322, corresponding to the molecular weight of the compound.
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Major Fragmentation Pathways:
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Loss of the 4-nitrobenzyl radical (m/z = 136), resulting in a fragment at m/z = 186.
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Loss of SO₂ (64 Da) from the molecular ion or major fragments.
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Cleavage of the C-S bond, leading to fragments corresponding to the 4-methyl-2-sulfonylpyrimidine cation and the 4-nitrobenzyl cation.
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Infrared (IR) Spectroscopy
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SO₂ Stretching: Two strong absorption bands around 1350-1380 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).
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NO₂ Stretching: Strong absorption bands around 1510-1550 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
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C=N and C=C Stretching (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-H Stretching (Aromatic and Alkyl): Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for the methyl and methylene C-H.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the physicochemical properties of 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine. The analysis, based on its constituent chemical fragments, suggests a stable, high-melting solid with poor aqueous solubility and a pyrimidine core of low basicity. The electrophilic nature of the 2-sulfonylpyrimidine moiety is a key predicted feature, indicating potential for reactivity with nucleophiles. The outlined experimental protocols and predicted spectral data provide a roadmap for any future empirical investigation of this novel compound. This foundational information is intended to be a valuable resource for researchers in drug discovery and chemical synthesis, enabling more informed decisions in the exploration of this and related chemical entities.
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Baud, M. G., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. PNAS, 113(36), E5371–E5380. [Link]
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Gavilán, E., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1679–1687. [Link]
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Moraru, R. (2024). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton, Doctoral Thesis, 161pp. [Link]
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Bauer, D., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 788511. [Link]
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University of Colorado, Boulder. (n.d.). Melting Point Determination. Organic Chemistry @ CU Boulder. [Link]
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LibreTexts Chemistry. (2023). Experiment 1: Solubility of Organic Compounds. [Link]
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